(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid
Description
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a β-amino acid derivative characterized by a naphthalene-2-ylmethyl substituent at the C2 position and an amino group at the C3 position of the propanoic acid backbone. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol) .
Key physicochemical properties include:
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
VGGPAIUIZHYAIQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Nickel Complexes
A prominent method for preparing (S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid analogs involves asymmetric synthesis using chiral nickel complexes as catalysts or intermediates. This approach was demonstrated in the synthesis of related amino acids such as (S)-2-amino-3-(1-naphthyl)propanoic acid, which shares structural similarity.
-
- Use of a regeneratable chiral auxiliary, specifically (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB), which directs stereoselectivity.
- Formation of a Schiff base intermediate complexed with nickel, enabling high enantioselectivity.
- Characterization of intermediates and final products by 1H and 13C NMR spectroscopy, circular dichroism, and X-ray crystallography to confirm stereochemistry and purity.
-
- High enantiomeric excess and yield were achieved.
- The method is environmentally friendly and allows for the regeneration of the chiral auxiliary.
| Parameter | Value/Description |
|---|---|
| Chiral Auxiliary | (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB) |
| Metal Catalyst | Nickel complex |
| Characterization Techniques | 1H NMR, 13C NMR, Circular Dichroism, X-ray crystallography |
| Enantiomeric Excess (ee) | High (typically >90%) |
| Yield | Preparative scale with good yields |
This method is detailed in the work by Popkov et al. (2005), which provides comprehensive spectral data and crystal structures validating the synthesis route.
Catalytic 1,3-Nitrogen Migration from Azanyl Esters
Another innovative approach involves the stereocontrolled 1,3-nitrogen migration catalyzed by iron complexes, starting from azanyl esters derived from carboxylic acids.
-
- Preparation of azanyl esters by coupling 2-(naphthalen-2-yl)propanoic acid with N-Boc-protected hydroxylamine using dicyclohexylcarbodiimide (DCC).
- Catalytic 1,3-nitrogen migration facilitated by a chiral iron catalyst ((R,R)-FeBIPF2).
- Reaction conditions optimized with temperature control (-50 °C) and base equivalents (2.0 equivalents of TMP) to maximize yield and enantiomeric excess.
-
- NMR yield up to 98%.
- Enantiomeric excess up to 98% ee.
- The method allows for the synthesis of enantiomerically enriched amino acids with high stereocontrol.
| Entry | TMP Equivalents | Temperature (°C) | NMR Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 7 | 1.0 | -30 | 93 | 96 |
| 8 | 2.0 | -50 | 98 | 98 |
This method is described in detail in the Thieme publication on amino acid synthesis by 1,3-nitrogen migration.
Boc-Protected Intermediate Synthesis
The preparation of the Boc-protected derivative, (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, is commonly used as an intermediate or protected form for further synthetic transformations.
-
- The compound is synthesized by introducing the tert-butoxycarbonyl (Boc) protecting group on the amino function.
- The starting material is racemic or enantiomerically enriched 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid.
- Standard Boc protection protocols involve reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
-
- Molecular formula: C19H23NO4.
- Molecular weight: 329.4 g/mol.
- The Boc-protected amino acid is stable and suitable for peptide synthesis or further chemical modifications.
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid |
| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |
| PubChem CID | 45356718 |
These data are compiled from PubChem and provide a basis for synthetic planning and characterization.
General Synthetic Procedures Involving Acylation
In some derivative syntheses related to (S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, acylation reactions are used to modify the amino acid or prepare analogs.
-
- Amino acid hydrochloride salts are treated with sodium hydroxide in aqueous solution at low temperature (0°C).
- Acyl chlorides (e.g., substituted benzoyl chlorides) dissolved in acetone are added slowly.
- The mixture is stirred at room temperature overnight.
- After acidification and extraction, the product is purified by column chromatography or recrystallization.
-
- Synthesis of 2-(4-chlorobenzamido)-3-(3,4-dihydronaphthalen-1-yl)propanoic acid as an analog.
- Yields and purity confirmed by 1H NMR and mass spectrometry.
This procedure is adaptable for the preparation of various derivatives and was reported in the context of pharmacologically active compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.
Scientific Research Applications
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid and analogous compounds:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparisons
Structural Differences: Aromatic Substituents: The naphthalen-2-ylmethyl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler phenyl (e.g., compound 1 in ) or nitrophenyl (e.g., ) derivatives. This may enhance membrane permeability but reduce solubility.
Synthetic Routes: The target compound’s synthesis may parallel methods for β-amino acids, such as coupling naphthalen-2-ylmethyl precursors with amino acid backbones (e.g., via reductive amination or Suzuki reactions) . In contrast, chlorinated phenylpropanoic acids are biosynthesized by marine actinomycetes , while BMAA is a natural neurotoxin .
Biological Activity: Antimicrobial Potential: Chlorinated phenylpropanoic acids (e.g., compound 1 ) inhibit E. coli and S. aureus, suggesting that the target compound’s naphthyl group—with similar hydrophobicity—might interact with bacterial membranes. Neuroactivity: BMAA’s neurotoxicity arises from its structural mimicry of glutamate . The target compound’s naphthylmethyl group could modulate CNS penetration, though its blood-brain barrier permeability remains untested.
Physicochemical Properties: Thermal Stability: All compounds in decompose near 280°C , indicating shared thermal instability among β-amino acids. Hazard Profile: The target compound’s toxicity profile (H302, H315 ) is less severe than BMAA’s neurotoxicity but more hazardous than non-reactive analogs like 3-phenylpropanoic acid .
Biological Activity
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a non-proteinogenic amino acid derivative notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula and a molecular weight of 229.28 g/mol, features a naphthalene ring that contributes to its hydrophobic properties and interactions with biological systems. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's structure includes a chiral center, which is crucial for its biological interactions. The presence of the naphthalene moiety enhances its ability to interact with various biomolecules, making it an interesting subject for pharmacological studies.
Table 1: Structural Properties of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| Solubility | Soluble in various solvents |
| Chiral Center | Yes |
Biological Activity
The biological activity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is primarily attributed to its structural similarity to natural amino acids. Research indicates that this compound may exhibit several key activities:
- Antioxidant Activity : The naphthalene structure may contribute to its ability to scavenge free radicals.
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties.
- Neuroprotective Effects : Its structural analogs have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various naphthalene derivatives, including (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of effectiveness against different strains.
Neuroprotective Studies
Research has indicated that compounds similar to (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can modulate pathways involved in neurodegeneration. For instance, derivatives have been shown to reduce amyloid-beta levels in cellular models, suggesting potential applications in Alzheimer's disease therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Modulation of amyloid-beta processing |
The mechanism by which (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid exerts its biological effects is not fully elucidated but likely involves:
- Hydrophobic Interactions : The naphthalene ring facilitates π-π stacking interactions with aromatic residues in proteins.
- Hydrogen Bonding : The amino and carboxylic groups can form hydrogen bonds, influencing enzyme activity and receptor interactions.
These interactions are critical for modulating biological processes and could lead to therapeutic applications in drug development.
Future Directions
Given the promising biological activities associated with (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, further research is warranted to explore its full potential. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To better understand the pathways influenced by this compound.
- Synthetic Modifications : To enhance its biological activity or selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A typical synthesis involves reductive amination or nucleophilic substitution. For example, naphthalen-2-ylmethyl halides can react with protected amino acid precursors under basic conditions. Critical steps include:
- Reduction : Use NaBHCN in MeOH at 0°C–RT for 24 hours to stabilize intermediates (yield: 85–90%) .
- Hydrolysis : Reflux with concentrated HCl (8 hours, 70–75% yield) to deprotect the amino acid .
- Optimization : Adjust solvent polarity (e.g., EtOH vs. MeOH) and monitor reaction progress via TLC to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry and naphthyl substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 268.12) .
- X-ray Crystallography : Resolves absolute configuration using single crystals grown in polar aprotic solvents .
Q. How does the naphthyl group influence the compound’s solubility and reactivity in biological assays?
- Methodological Answer : The hydrophobic naphthyl group reduces aqueous solubility but enhances membrane permeability. To mitigate this:
- Use DMSO for stock solutions (≤5% v/v in assays).
- Assess solubility via dynamic light scattering (DLS) in buffer systems .
- Monitor aggregation effects using fluorescence quenching or microscopy .
Advanced Research Questions
Q. What strategies are recommended for improving the enantiomeric purity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ L-proline derivatives to induce stereoselectivity during alkylation .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) achieves >99% ee .
Q. How can computational modeling predict the binding affinity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid to enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to map naphthyl interactions in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies (ΔG < -8 kcal/mol suggests high affinity) .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Solvent Controls : Include DMSO at matching concentrations (≤0.1% v/v) .
- Positive Controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption).
- Metabolic Activity : Validate via ATP-based luminescence (CellTiter-Glo) and lactate dehydrogenase (LDH) release .
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to reduce variability .
- Dose-Response Curves : Compare IC values across ≥3 independent replicates.
- Orthogonal Assays : Validate findings via SPR (binding affinity) and qRT-PCR (target gene expression) .
Q. What synthetic modifications can enhance the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
